molecular formula C20H29FN2O3 B043967 法利普利 CAS No. 166173-78-0

法利普利

货号 B043967
CAS 编号: 166173-78-0
分子量: 364.5 g/mol
InChI 键: OABRYNHZQBZDMG-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [18F]fallypride has been optimized through microfluidic technology, demonstrating a high yield and specific activity suitable for micro-PET imaging. This method yields a radiochemical yield of 65 ± 6% and an average specific activity of 730 GBq μmol(-1), which is approximately twice as high as that synthesized in traditional macroscale radiosynthesizers (Javed et al., 2014). Similarly, [11C]fallypride synthesis has been reported with a chemical yield of approximately 10% over seven steps, showcasing the compound's utility in PET imaging for mapping dopamine D2/D3 receptors (Mukherjee et al., 2004).

Molecular Structure Analysis

The molecular structure of fallypride, which includes specific functional groups such as fluoropropyl and dimethoxybenzamide, plays a crucial role in its affinity and selectivity towards dopamine D2/D3 receptors. The synthesis process often involves complex steps to incorporate these functional groups precisely, ensuring the molecule's effective binding to the target receptors.

Chemical Reactions and Properties

Fallypride's synthesis involves multiple chemical reactions, including radiolabeling techniques to incorporate [18F]fluoride or [11C]methyl iodide for PET imaging applications. These reactions require careful control of conditions to achieve high yield and specific activity, as demonstrated in the optimized synthesis processes.

Physical Properties Analysis

The physical properties of fallypride, such as solubility and stability, are critical for its application in PET imaging. The compound's design ensures sufficient stability to allow for its use in vivo, providing high-resolution images of the dopamine system. The enhanced specific activity and yield in microfluidic reactors suggest improvements in the physical properties of the synthesized compound, facilitating its use in small doses for precise imaging studies.

Chemical Properties Analysis

The chemical properties of fallypride, including its reactivity and interaction with dopamine receptors, are fundamental to its function as a PET imaging agent. The compound's selective antagonism of D2/D3 receptors is key to its application in neuroscience research, allowing for detailed mapping of dopaminergic activity in various pathological and physiological states.

References

  • (Javed et al., 2014) - High yield and high specific activity synthesis of [18F]fallypride in a batch microfluidic reactor for micro-PET imaging.
  • (Mukherjee et al., 2004) - 11C-Fallypride: radiosynthesis and preliminary evaluation of a novel dopamine D2/D3 receptor PET radiotracer in non-human primate brain.

科学研究应用

神经退行性疾病进展监测

法利普利: 已被用于研究神经退行性疾病,尤其是亨廷顿舞蹈症 (HD)它作为一种高亲和力放射性配体,用于多巴胺 D2/D3 受体的 PET 成像 . 此应用至关重要,因为它使研究人员能够通过观察纹状体中 D2/D3 受体密度的变化来监测 HD 的进展,而纹状体在 HD 患者中会显着减少 .

改进合成方法的开发

法利普利 的合成已得到改进,可产生更高的摩尔活性,这对于 PET 成像应用至关重要 . 这项进展支持法利普利生产,满足临床和研究目的所需的质量和数量,从而提高 PET 成像研究的可靠性 .

用于放射性示踪剂生产的微流控系统

已开发出一种微流控平台,用于快速高效地生产法利普利 . 该系统简化了合成过程,能够为临床前成像研究生产足够数量的放射性示踪剂,证明了其在医学研究中广泛应用的潜力 .

定量转化方法

法利普利: 具有独特的优势,它可以在同一扫描过程中提供纹状体和可能纹状体外脑区的 D2/D3 受体结合的定量测量 . 这种能力对于转化研究尤其有价值,弥合了临床前研究和临床应用之间的差距 .

啮齿动物的显微 PET 研究

该化合物已以适合啮齿动物脑多巴胺亚型 2 受体的显微 PET 研究的小剂量合成 . 这种应用对于更小规模的精神疾病和神经疾病研究具有重要意义,可以导致更具针对性和更有效的治疗方法 <path d="M708.9602478 379.17766339h-128.70369303V19.87

作用机制

Target of Action

Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a fundamental role in controlling the reward and pleasure centers of the brain. The D2 and D3 receptors are also involved in regulating mood, motivation, and the experience of pleasure .

Mode of Action

Fallypride binds to the D2 and D3 receptors, acting as an antagonist . This means it blocks these receptors and prevents dopamine from binding to them. By doing so, Fallypride inhibits the overactivity of the dopaminergic system, which is often associated with certain neurological and psychiatric disorders .

Biochemical Pathways

The primary biochemical pathway affected by Fallypride is the dopaminergic pathway. By blocking the D2 and D3 receptors, Fallypride disrupts the normal signaling of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement among other functions .

Pharmacokinetics

It is known that fallypride is used in its radiolabeled form ([18f] fallypride) as a positron emission tomography (pet) tracer in human studies . This suggests that it has suitable pharmacokinetic properties for in vivo imaging, including sufficient bioavailability and an appropriate rate of metabolism and clearance .

Result of Action

The molecular and cellular effects of Fallypride’s action primarily involve the modulation of dopaminergic signaling. By blocking the D2 and D3 receptors, Fallypride can reduce the overactivity of the dopaminergic system. This has been observed in studies using PET imaging to characterize D2/D3 receptor density in the striatum of a Huntington’s disease mouse model .

Action Environment

The action, efficacy, and stability of Fallypride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the D2 and D3 receptors could potentially affect the binding of Fallypride to these receptors . Additionally, factors such as the individual’s genetic makeup, overall health status, and the specific characteristics of the disease or condition being treated can also impact the action and efficacy of Fallypride .

安全和危害

Fallypride is a research compound . The safety data sheet for Fallypride suggests that it is not classified as hazardous according to the UK REACH Regulation .

未来方向

While specific future directions for Fallypride are not mentioned in the search results, its use in medical research, particularly as a PET radiotracer in human studies, suggests potential for further exploration in this area .

属性

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166173-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallypride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallypride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fallypride
Reactant of Route 2
Reactant of Route 2
Fallypride
Reactant of Route 3
Reactant of Route 3
Fallypride
Reactant of Route 4
Reactant of Route 4
Fallypride
Reactant of Route 5
Reactant of Route 5
Fallypride
Reactant of Route 6
Reactant of Route 6
Fallypride

Q & A

Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?

A1: Fallypride exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]

Q2: How does Fallypride exert its antagonistic effects on dopamine D2/D3 receptors?

A2: Fallypride acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]

Q3: What are the downstream consequences of Fallypride binding to dopamine D2/D3 receptors?

A3: By blocking dopamine signaling, Fallypride can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]

Q4: What is the molecular formula and weight of Fallypride?

A4: The molecular formula of Fallypride is C21H29FN2O3, and its molecular weight is 376.46 g/mol.

Q5: Is there spectroscopic data available for Fallypride?

A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized Fallypride. [, , , ]

Q6: How stable is Fallypride under various conditions?

A6: Fallypride demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]

Q7: What are the primary applications of Fallypride in scientific research?

A7: Fallypride is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]

Q8: How is Fallypride used in PET imaging studies?

A8: Fallypride is radiolabeled, typically with fluorine-18 ([18F]Fallypride), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]

Q9: What are the advantages of using Fallypride over other dopamine D2/D3 receptor ligands in PET imaging?

A9: Fallypride's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]

Q10: What types of studies have been conducted using [18F]Fallypride PET imaging?

A10: [18F]Fallypride PET has been employed in a wide array of studies, including:

  • Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]
  • Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]
  • Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]
  • Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]
  • Studying the relationship between personality traits and D2/D3 receptor availability. []

Q11: What are the limitations of using [18F]Fallypride PET imaging?

A11: Some limitations of [18F]Fallypride PET imaging include:

  • Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]
  • The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]
  • Challenges in differentiating D2 from D3 receptor binding, as Fallypride binds to both subtypes with high affinity. [, , , , , , , ]

Q12: What are some alternative methods for studying dopamine D2/D3 receptors?

A12: Alternative methods for studying D2/D3 receptors include:

  • In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]
  • In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]
  • Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。